6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine
CAS No.: 80985-34-8
Cat. No.: VC2046532
Molecular Formula: C10H10Cl2O2
Molecular Weight: 233.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80985-34-8 |
|---|---|
| Molecular Formula | C10H10Cl2O2 |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
| Standard InChI | InChI=1S/C10H10Cl2O2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h3-4H,1-2,5-6H2 |
| Standard InChI Key | DPAYFSXIBAMHLR-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C(C(=C2)CCl)CCl |
| Canonical SMILES | C1COC2=C(O1)C=C(C(=C2)CCl)CCl |
Introduction
Chemical Properties and Structure
6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine possesses a distinctive molecular structure characterized by its benzodioxine scaffold and two chloromethyl substituents. The compound consists of a benzene ring fused with a 1,4-dioxane ring, forming the 2,3-dihydro-1,4-benzodioxine core. The two chloromethyl groups (-CH₂Cl) are positioned adjacent to each other at the 6th and 7th positions of the benzene portion of the molecule.
Table 1 presents the key chemical and physical properties of 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine:
| Property | Value |
|---|---|
| CAS Number | 80985-34-8 |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 233.09 g/mol |
| IUPAC Name | 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
| Standard InChI | InChI=1S/C10H10Cl2O2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h3-4H,1-2,5-6H2 |
| Standard InChIKey | DPAYFSXIBAMHLR-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=C(C(=C2)CCl)CCl |
| PubChem Compound ID | 12751625 |
The compound exists as a solid at room temperature and requires specific storage conditions to maintain its stability. Due to its chlorinated nature, it should be stored in a cool, dry place, protected from light and moisture to prevent degradation. These storage requirements are typical for compounds with reactive functional groups that might be susceptible to decomposition or unwanted reactions under improper storage conditions.
The presence of the two chloromethyl groups significantly influences the compound's reactivity profile. These groups can readily participate in nucleophilic substitution reactions, making the compound an excellent substrate for introducing various functional groups. The positioning of these chloromethyl groups at the 6th and 7th positions creates a specific reactivity pattern that can be exploited in targeted synthetic applications.
Reactivity and Chemical Behavior
The chloromethyl groups in 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine are highly reactive and can participate in numerous chemical transformations, making this compound particularly valuable as a synthetic intermediate in organic chemistry. The unique reactivity profile of this compound stems from both the nature of the chloromethyl functional groups and their specific positioning on the benzodioxine scaffold.
The key aspects of its reactivity include:
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Nucleophilic Substitution Reactions: The chloromethyl groups serve as excellent substrates for nucleophilic substitution reactions (SN1 or SN2). Various nucleophiles including amines, thiols, alcohols, and carboxylates can displace the chloride ions, leading to the formation of new carbon-heteroatom bonds. These reactions are fundamental in transforming the compound into more complex structures with diverse functional groups.
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Alkylation Reactions: The compound can function as an efficient alkylating agent, where the chloromethyl groups can transfer the -CH2- unit to nucleophilic centers in other molecules. This property makes it useful in introducing methylene bridges in synthetic pathways, particularly in the synthesis of pharmaceutical intermediates.
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Cross-Coupling Reactions: Under appropriate conditions and with suitable catalysts, the chloromethyl groups can potentially participate in cross-coupling reactions to form new carbon-carbon bonds. This opens up possibilities for incorporating the benzodioxine scaffold into more complex molecular frameworks.
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Heterocycle Formation: The reactive chloromethyl groups can be used in the construction of additional heterocyclic rings fused to the benzodioxine core, creating more complex polycyclic systems with potential applications in medicinal chemistry.
The presence of two chloromethyl groups in close proximity (at positions 6 and 7) offers interesting opportunities for synthetic applications. Depending on the reaction conditions and the nature of the nucleophile, it is possible to achieve either selective mono-functionalization or bis-functionalization of the molecule. This flexibility in reactivity pattern enhances the utility of the compound as a versatile building block in organic synthesis.
The reactivity of the chloromethyl groups can be influenced by the electronic effects of the benzodioxine core. The oxygen atoms in the dioxane ring can exert electronic effects that might modulate the reactivity of the chloromethyl groups, potentially leading to slight differences in reactivity between the two positions.
Research Findings and Current Studies
Research involving 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine and related benzodioxine derivatives has yielded valuable insights into their synthetic utility and potential applications in medicinal chemistry. While specific studies focusing exclusively on this compound are somewhat limited in the literature, research on structurally related benzodioxine compounds provides context for understanding its significance.
Recent studies have highlighted the importance of the benzodioxine scaffold in various applications:
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Medicinal Chemistry Investigations: Studies have demonstrated that various 1,4-benzodioxane derivatives display notable anti-inflammatory and anticancer activities . For instance, research has shown that 2,3-dihydro-1,4-benzodioxin analogs bearing an acetic acid substituent exhibited significant anti-inflammatory activity. These findings suggest potential applications for compounds derived from 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine in the development of anti-inflammatory agents.
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Structure-Activity Relationship Studies: Research on the relative position of substituents on the benzodioxine scaffold has revealed that their positioning significantly affects biological activity. For example, studies have demonstrated that the position of an acetic acid group on the benzodioxine core is critical for optimal anti-inflammatory activities, with position-6 being particularly favorable . These findings inform the design of derivatives using 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine as a starting material.
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Cancer Research Applications: The development of a 1,4-benzodioxane bisamide chemical probe (CCT251236) as an HSF1 pathway inhibitor with growth inhibitory activities in human ovarian carcinoma xenograft models highlights the potential of benzodioxine derivatives in cancer research . This suggests that compounds synthesized from 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine might have applications in oncology research.
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Enzyme Inhibition Studies: Research has identified a benzodioxane derivative as a potent inhibitor of the physiologically important p38α MAPK pathway , which plays roles in various processes including cancer and chronic graft-versus-host disease. This finding underscores the potential of benzodioxine-derived compounds in targeting specific enzymes and pathways.
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Synthetic Methodology Development: Current research efforts have focused on developing efficient synthetic routes to benzodioxine derivatives, including approaches starting from readily available materials . These methodological advances enhance the accessibility of compounds like 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine and their derivatives for further research and development.
The research findings related to benzodioxine derivatives emphasize the importance of compounds like 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine as valuable synthetic intermediates. The ability to transform this compound into diverse derivatives through reactions at the chloromethyl groups opens up numerous possibilities for creating compounds with tailored properties and biological activities.
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